![molecular formula C4H7N5O B2948750 (4,6-Diamino-1,3,5-triazin-2-yl)methanol CAS No. 4803-02-5](/img/structure/B2948750.png)
(4,6-Diamino-1,3,5-triazin-2-yl)methanol
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Overview
Description
1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecules possessing triazine moieties belong to a special class of heterocyclic compounds. Both triazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis
The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis .Scientific Research Applications
Pharmaceutical Research
This compound has been explored as a potential inhibitor for enzymes like DHFR (dihydrofolate reductase) and TrxR (thioredoxin reductase), which are significant in the study of cancer and other diseases .
Peptide Synthesis
Similar triazine compounds are used as intermediates in peptide synthesis, where they act as reagents for activating carboxylic acids in both solution and solid-phase synthesis .
UV Light Stabilization
Triazine derivatives serve as UV light absorbers and stabilizers, enhancing the weathering resistance of materials like polycarbonates and polyesters beyond what conventional benzotriazole UV absorbers can achieve .
Synthesis of Triazine Variants
The compound’s derivatives have been synthesized for various applications, including as intermediates in the preparation of other triazine-based molecules with potential biological activity .
Biological Activity
1,3,5-Triazine derivatives exhibit a range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Drug Delivery Systems
In Chinese research, vinyl derivatives of triazines have been investigated for their potential in forming strong hydrogen bonds in aqueous solutions, aiding in drug delivery systems for low-solubility molecules through hydrogen bonding and hydrophobic interactions .
Mechanism of Action
Target of Action
It’s worth noting that 1,3,5-triazine derivatives have been investigated for their biological activities . These compounds exhibit antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Mode of Action
1,3,5-triazine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that 1,3,5-triazine derivatives can influence a variety of biochemical processes, potentially affecting multiple pathways .
Result of Action
1,3,5-triazine derivatives have been shown to exhibit antimicrobial, anti-cancer, and anti-viral activities .
Safety and Hazards
Future Directions
The rich literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions. Synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .
properties
IUPAC Name |
(4,6-diamino-1,3,5-triazin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-3-7-2(1-10)8-4(6)9-3/h10H,1H2,(H4,5,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDRHUDNCTTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=N1)N)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Diamino-1,3,5-triazin-2-yl)methanol |
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